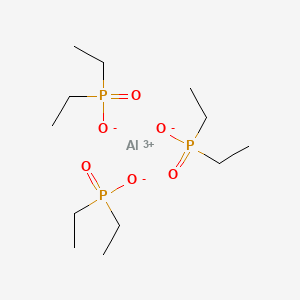

Aluminum Diethylphosphinate

説明

特性

CAS番号 |

225789-38-8 |

|---|---|

分子式 |

C4H11AlO2P |

分子量 |

149.08 g/mol |

IUPAC名 |

aluminum;diethylphosphinate |

InChI |

InChI=1S/C4H11O2P.Al/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |

InChIキー |

GNQAGTIQCCWTSZ-UHFFFAOYSA-N |

SMILES |

CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3] |

正規SMILES |

CCP(=O)(CC)O.[Al] |

他のCAS番号 |

225789-38-8 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of aluminum diethylphosphinate typically involves the reaction of diethyl phosphinic acid with aluminum salts. One common method includes:

Mixing ammonium hypophosphite with an organic solvent: and adding a catalyst.

Introducing ethylene and hydrogen bromide gas: into the solution under controlled temperature and pressure conditions.

Adjusting the pH: of the resulting diethyl phosphinic acid solution and reacting it with an aluminum salt to form this compound.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale manufacturing. For example, Clariant Chemicals has developed commercial production lines that ensure high purity and conversion rates while maintaining cost-effectiveness .

化学反応の分析

Radical Addition Method

The primary industrial synthesis involves a three-step radical addition process :

-

Trimethylsiloxy Formation : Ammonium hypophosphite reacts with hexamethyldisilazane (HMDS) in toluene with trifluoromethanesulfonic acid (TfOH) as a catalyst:

Optimal conditions: 80–90°C, 8.5–9.5 hours, molar ratio 1:1.2 (hypophosphite:HMDS) .

-

Ethylene Addition : Trimethylsiloxy phosphorus reacts with ethylene and hydrogen bromide under nitrogen pressure (0.6–0.8 MPa) to form diethyl phosphonic acid:

-

Metathesis Reaction : Diethyl phosphonic acid is neutralized with aluminum sulfate at pH 3.0 ± 0.2:

Thermal Decomposition Reactions

AlPi decomposes at 465–560°C via two pathways:

-

Gas Phase : Releases diethylphosphinic acid (

), which scavenges free radicals (·OH, ·H) to suppress combustion: -

Condensed Phase : Forms aluminum phosphate (

), creating a protective char layer that insulates the polymer matrix .

Thermogravimetric Analysis (TGA) Data :

| Sample | T<sub>5%</sub> (°C) | T<sub>max</sub> (°C) | Char Residue (%) |

|---|---|---|---|

| Pure AlPi | 465 | 560 | 55 |

| AlPi + 10% Melamine | 470 | 562 | 59.5 |

Melamine synergistically enhances char stability via nitrogen-phosphorus interactions .

With Nano-Silica

In polyamide 66 (PA66), 1% nano-silica reduces peak heat release rate (HRR) by 35.5% compared to pure AlPi:

| Composite | HRR (kW/m²) | THR (MJ/m²) |

|---|---|---|

| PA66 + 14% AlPi | 245.6 | 58.6 |

| PA66 + 10% AlPi + 1% SiO₂ | 196.2 | 51.0 |

Mechanism : Nano-silica reinforces the char layer, reducing oxygen permeability .

With Melamine

In phenolic resins, 10% AlPi + 3% melamine achieves UL-94 V-0 rating by:

Reaction Optimization Parameters

科学的研究の応用

Key Applications

-

Flame Retardancy in Polymers

- Polyamides (PA6) : AlPi significantly enhances the flame retardancy of polyamide 6, making it suitable for applications in electrical engineering and automotive components .

- Polyethylene (PE) and Polybutylene Terephthalate (PBT) : The compound is also effective in improving the thermal stability and flame resistance of PE and PBT, which are commonly used in consumer electronics .

- Polyurethane (PU) : AlPi has been incorporated into PU formulations to enhance their fire safety without compromising mechanical properties .

-

Composite Materials

- Thermoplastic Composites : Research indicates that incorporating AlPi into thermoplastic composites improves their thermal degradation properties and overall fire performance . For example, when combined with nanosilica and melamine, AlPi contributes to achieving high limiting oxygen index values, indicating superior flame resistance .

- Glass Fiber Reinforced Plastics (GFRP) : Studies have shown that AlPi can synergistically enhance the flame retardancy of GFRP materials by improving char formation during combustion .

- Electrical Engineering Applications

Research Findings

Recent studies have highlighted several key findings regarding the effectiveness of this compound:

- Thermal Stability : AlPi exhibits excellent thermal stability under high processing temperatures (up to 300 °C), making it suitable for engineering plastics that require high-performance characteristics .

- Environmental Impact : The GreenScreen® assessment has rated AlPi with a Benchmark 3 score ("Use but still opportunity for improvement"), indicating a relatively low hazard profile compared to traditional brominated flame retardants . This assessment emphasizes its potential as a safer alternative while noting some data gaps regarding environmental persistence.

- Synergistic Effects : The combination of AlPi with other flame retardants like melamine polyphosphate has shown synergistic effects that significantly enhance fire performance beyond what each component could achieve alone .

Case Studies

作用機序

Aluminum diethylphosphinate acts as a flame retardant through a combination of condensed phase and gas phase mechanisms:

類似化合物との比較

Data Tables

Table 1: Key Flame Retardancy Metrics of this compound and Blends

Table 2: Toxicity Gas Reduction in Phenolic Resin Composites

| Formulation | CO Reduction (%) | CO₂ Reduction (%) | Reference |

|---|---|---|---|

| 10 wt% this compound | 6.5 | 9.0 | |

| 10 wt% AlPi + 3 wt% Melamine | 8.8 | 37.6 |

Q & A

Q. What are the primary thermal degradation mechanisms of AlPi, and how can they be experimentally distinguished?

AlPi undergoes sublimation and decomposition under heat, releasing phosphorus-containing species into the gas phase. To distinguish between these mechanisms:

- Use thermogravimetric analysis (TGA) to quantify mass loss and identify sublimation thresholds.

- Pair with Fourier-transform infrared spectroscopy (FTIR) or gas chromatography-mass spectrometry (GC-MS) to detect volatile phosphorus compounds (e.g., phosphine oxides) .

- Compare residue composition via X-ray diffraction (XRD) to confirm condensed-phase reactions (e.g., aluminum phosphate formation).

Q. Which standardized methods are recommended for quantifying phosphorus content in AlPi?

The quinoline phosphomolybdate gravimetric method is widely used:

- Oxidize AlPi with ammonium persulfate to convert phosphorus to phosphate ions.

- Precipitate phosphate with quinoline molybdate reagent, followed by filtration and gravimetric analysis.

- Control variables include oxidant concentration and sand-core funnel specifications to minimize measurement errors .

Q. How does AlPi compare to other phosphorus-based flame retardants in terms of flame inhibition efficiency?

AlPi outperforms many analogues due to its dual gas-phase (radical scavenging) and condensed-phase (char formation) mechanisms.

- Evaluate via limiting oxygen index (LOI) and cone calorimetry to compare peak heat release rate (pHRR) reduction.

- For example, AlPi reduces pHRR by 32% in polyamide-6, while aluminum hypophosphite achieves 25% under identical conditions .

Advanced Research Questions

Q. How should researchers design experiments to assess synergistic flame retardant effects between AlPi and inorganic additives (e.g., zinc borate)?

Synergy studies require systematic substitution ratios and multi-scale characterization:

- Mixing protocols : Use twin-screw extrusion for uniform dispersion in polymer matrices.

- Performance metrics : Conduct UL-94 vertical burning tests and mass loss calorimetry to quantify flame spread and char stability.

- Mechanistic analysis : Employ evolved gas analysis (EGA) and XRD to identify synergistic compounds (e.g., boron phosphate) in the char layer .

Q. What methodologies resolve contradictions in neurotoxicity and endocrine disruption hazard data for AlPi?

Conflicting hazard profiles arise from data gaps in developmental toxicity and endocrine activity:

- In vitro assays : Use neuronal cell cultures to assess neurodevelopmental endpoints (e.g., neurite outgrowth inhibition).

- Read-across approaches : Compare AlPi to structurally similar aluminum salts (e.g., aluminum hydroxide) for immunotoxicity extrapolation .

- Weight-of-evidence analysis : Apply GreenScreen® criteria to reconcile data gaps (e.g., endocrine activity) with conservative hazard scoring .

Q. What advanced characterization techniques are critical for analyzing gas-phase vs. condensed-phase flame retardant actions of AlPi?

- Gas-phase analysis : Use laser-induced fluorescence (LIF) or GC-MS to detect PO• radicals during combustion.

- Condensed-phase analysis : Combine Raman spectroscopy and scanning electron microscopy (SEM) to characterize char morphology and elemental distribution.

- Kinetic modeling : Apply Friedman isoconversional method to differentiate sublimation and decomposition kinetics .

Data Contradiction and Validation

Q. How can researchers address discrepancies in AlPi’s reported thermal stability across studies?

Variability arises from differing experimental conditions (e.g., heating rates, atmosphere):

Q. What statistical approaches are suitable for optimizing AlPi loading ratios in polymer composites?

Use response surface methodology (RSM) to model interactions between AlPi concentration, mechanical properties (e.g., tensile strength), and flame retardancy.

- Define constraints (e.g., LOI ≥ 30%, elongation at break ≥ 150%).

- Validate models with ANOVA to ensure statistical significance .

Tables for Key Comparisons

| Synergistic System | pHRR Reduction | Key Mechanism | Reference |

|---|---|---|---|

| AlPi + Zinc Borate (PA6) | 82% | Boron phosphate barrier layer | |

| AlPi + Aluminum Trihydrate | 68% | Enhanced char cohesion |

| Analytical Method | Key Output | Limitations |

|---|---|---|

| Quinoline Gravimetry | Phosphorus content (±0.5%) | Time-intensive, requires pure samples |

| GC-MS (Gas Phase) | Volatile phosphorus species | Limited to detectable ionization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。